1-(1-Pyrrolidinomethyl)-pyrazole

Organometallic synthesis Protecting group chemistry Pyrazole ligands

1-(1-Pyrrolidinomethyl)-pyrazole is an N‑aminal derivative of pyrazole that serves as a protected intermediate for regioselective C5 functionalization. The pyrrolidin‑1‑ylmethyl group masks the nucleophilic N–H position, enabling directed lithiation and subsequent electrophilic quenching.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B1637566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Pyrrolidinomethyl)-pyrazole
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)CN2C=CC=N2
InChIInChI=1S/C8H13N3/c1-2-6-10(5-1)8-11-7-3-4-9-11/h3-4,7H,1-2,5-6,8H2
InChIKeyYUSHLSOVITZNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Pyrrolidinomethyl)-pyrazole: A Protected Pyrazole Intermediate for Selective C5 Functionalization


1-(1-Pyrrolidinomethyl)-pyrazole is an N‑aminal derivative of pyrazole that serves as a protected intermediate for regioselective C5 functionalization. The pyrrolidin‑1‑ylmethyl group masks the nucleophilic N–H position, enabling directed lithiation and subsequent electrophilic quenching. This compound has been employed to construct η²‑pyrazolato ligands for early‑transition‑metal catalysts [1].

Why N‑Substituted Pyrazoles Are Not Interchangeable: 1-(1‑Pyrrolidinomethyl)-pyrazole vs. Common Analogs


N‑Substituted pyrazoles differ fundamentally in reactivity, steric environment, and deprotection chemistry. The pyrrolidinomethyl group is an aminal that withstands strong bases (e.g., n‑BuLi) yet cleaves under mild acidic chromatography conditions—a balance not offered by simple alkyl (e.g., methyl) or silyl‑based (e.g., SEM) protecting groups. Using unprotected pyrazole leads to competing N–H deprotonation and loss of C5 regioselectivity, while THP‑protected pyrazoles often require an additional thermal isomerization or acid‑switching step before deprotection [1][2].

Quantitative Differentiation of 1‑(1‑Pyrrolidinomethyl)-pyrazole from Closest Analogs


Single‑Step Acid‑Catalyzed Deprotection vs. Multi‑Step THP Cleavage

In the synthesis of a constrained‑geometry ligand, the lithium salt of 1‑(1‑pyrrolidinomethyl)-pyrazole was alkylated and then directly deprotected by acid‑catalyzed hydrolysis during silica‑gel chromatography to give the free pyrazolato ligand. In contrast, THP‑protected pyrazoles require a separate thermal isomerization (120 °C) or a two‑step acid‑catalyzed switching sequence before the pyrazole NH is liberated [1][2].

Organometallic synthesis Protecting group chemistry Pyrazole ligands

LogP Increase Over Pyrazole Enhances Lipophilicity for Membrane Permeation

The computed octanol‑water partition coefficient (XLogP) of 1‑(1‑pyrrolidinomethyl)-pyrazole is 0.87, compared with −0.5 for unsubstituted pyrazole and approximately 0.5 for 1‑methylpyrazole. The +1.37 log‑unit difference relative to pyrazole corresponds to a theoretical ~23‑fold higher membrane permeability according to the Lipinski correlation [1].

Medicinal chemistry Lipophilicity Drug design

Low Polar Surface Area Supports Blood‑Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 1‑(1‑pyrrolidinomethyl)-pyrazole is 21.06 Ų—identical to that of 1‑methylpyrazole but 7.6 Ų smaller than pyrazole (28.7 Ų) and far below the 90 Ų threshold associated with good CNS penetration. Building blocks with hydrogen‑bond donors, such as 1H‑pyrazole‑3‑carboxylic acid (TPSA ≈ 78 Ų), are much less likely to cross the blood‑brain barrier .

ADME CNS drug design Physicochemical profiling

Priority Application Scenarios for 1‑(1‑Pyrrolidinomethyl)-pyrazole in Research and Industrial Procurement


Synthesis of Pyrazolato Ligands for Early‑Transition‑Metal Catalysts

Researchers constructing group 4 metal pyrazolato complexes (e.g., Ti, Zr) use this compound as a protected precursor. After deprotonation with n‑BuLi, the lithium pyrazolato intermediate can be selectively alkylated at C5, then deprotected during chromatography to yield the free pyrazolate ligand, eliminating the separate deprotection steps required by THP or SEM groups [1].

Medicinal Chemistry Building Block Requiring Elevated Lipophilicity

When a pyrazole scaffold must be incorporated into a lead compound with a target LogP range of 1–3, 1‑(1‑pyrrolidinomethyl)-pyrazole offers an immediate logP advantage over unsubstituted pyrazole, enabling rapid hit expansion without additional alkylation steps [1].

C5‑Regioselective Functionalization for Kinase Inhibitor and GPCR Ligand Synthesis

The pyrrolidinomethyl group directs lithiation exclusively to C5, enabling introduction of electrophiles (e.g., silyl, alkyl, carbonyl) at this position. This regioselectivity is critical for constructing 1,5‑disubstituted pyrazole cores found in numerous kinase inhibitors and GPCR ligands [1].

Quote Request

Request a Quote for 1-(1-Pyrrolidinomethyl)-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.